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Compound of Interest

Compound Name: (R)-ethyl piperidine-3-carboxylate

Cat. No.: B1585492 Get Quote

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2]

Its three-dimensional, saturated heterocyclic structure is ideal for creating molecules that can

precisely interact with biological targets.[3] However, the introduction of stereocenters into the

piperidine ring elevates the complexity and specificity of these interactions. The precise spatial

arrangement of substituents is often the critical determinant of a compound's efficacy,

selectivity, and safety profile.[4]

(R)-ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a paramount

example of such a chiral building block.[5] Its specific stereoconfiguration makes it a highly

sought-after intermediate in the synthesis of numerous active pharmaceutical ingredients

(APIs).[6] This guide provides an in-depth exploration of the synthesis, properties, and

applications of (R)-ethyl piperidine-3-carboxylate, offering field-proven insights for

researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile
A thorough understanding of a key starting material's properties is fundamental to its effective

use in synthesis. The data below has been consolidated from various chemical suppliers and

databases to provide a reliable reference.
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Property Value Source(s)

Chemical Names

(R)-ethyl piperidine-3-

carboxylate; (R)-Ethyl

nipecotate; (R)-(-)-3-

Piperidinecarboxylic acid ethyl

ester

[5]

CAS Number 25137-01-3 [5][7]

Molecular Formula C₈H₁₅NO₂ [5][7]

Molecular Weight 157.21 g/mol [5][7]

Appearance Colorless to yellowish liquid [8][9][10]

Density 1.092 g/mL at 25 °C

Boiling Point 110 °C at 20 mmHg [7][10]

Flash Point 104 °C (219.2 °F)

Specific Rotation -1.5° (neat) [7]

Hazard Statements

H315 (Causes skin irritation),

H318 (Causes serious eye

damage), H335 (May cause

respiratory irritation)

[10]

Signal Word Danger

Storage

Store in a freezer under -20°C,

in an inert atmosphere, and

protected from light.

[10]

Strategies for Stereoselective Synthesis
The primary challenge in producing (R)-ethyl piperidine-3-carboxylate is controlling the

stereochemistry at the C3 position. While numerous methods exist for synthesizing the

piperidine core, achieving high enantiomeric purity requires specialized asymmetric strategies.

[11]
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Synthetic Approaches to (R)-Ethyl Piperidine-3-carboxylate
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Caption: High-level overview of major synthetic routes to enantiopure (R)-ethyl piperidine-3-
carboxylate.

Classical Resolution via Diastereomeric Salt Formation
This method remains one of the most robust and scalable approaches for obtaining the desired

(R)-enantiomer. The underlying principle is the reaction of a racemic mixture of ethyl nipecotate

with a single enantiomer of a chiral resolving agent. This creates a mixture of diastereomeric

salts which, unlike enantiomers, have different physical properties, most notably solubility.

A frequently used and highly effective resolving agent is di-benzoyl-L-tartaric acid.[12][13] The

reaction forms two diastereomeric salts: ((R)-ethyl nipecotate)-(di-benzoyl-L-tartrate) and ((S)-

ethyl nipecotate)-(di-benzoyl-L-tartrate). One of these salts is significantly less soluble in a

chosen solvent system and will preferentially crystallize out of the solution.
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Caption: Workflow for the classical resolution of ethyl nipecotate using a chiral resolving agent.
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The choice of di-benzoyl-L-tartaric acid is deliberate; it typically leads to the precipitation of the

salt containing the undesired (S)-enantiomer, leaving the desired (R)-enantiomer enriched in

the mother liquor.[12] After filtration, the free base of (R)-ethyl piperidine-3-carboxylate is

liberated from the soluble salt by basification and extraction.

Kinetic Resolution
Kinetic resolution is an alternative strategy that relies on the differential rate of reaction of two

enantiomers with a chiral catalyst or enzyme.[3][14] For example, a lipase could be used to

selectively acylate or hydrolyze one enantiomer in the racemic mixture at a much faster rate

than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer.

While powerful, this method's efficiency is inherently limited to a theoretical maximum yield of

50% for the unreacted enantiomer, and the development of a highly selective catalyst can be

challenging.[3]

Asymmetric Synthesis
The most elegant, though often most complex, approach is direct asymmetric synthesis. This

involves creating the chiral center during the formation of the piperidine ring itself. Methods

include:

Asymmetric Hydrogenation: Catalytic hydrogenation of a substituted pyridine precursor using

a chiral catalyst (e.g., a Rhodium- or Ruthenium-based complex) can stereoselectively form

the piperidine ring.[1]

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis, for instance,

using ene-reductases, can achieve high enantioselectivity under mild conditions.[6]

Organocatalysis: Chiral small molecules, such as prolinol derivatives, can catalyze domino

reactions to construct the piperidine ring with high stereocontrol.[1]

These methods avoid the need for resolving a racemic mixture but often require more complex

starting materials and catalyst systems.

Applications in Drug Development
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(R)-ethyl piperidine-3-carboxylate is a versatile reactant for synthesizing a range of

therapeutics, primarily due to the strategic placement of its amine and ester functional groups,

which allow for diverse chemical modifications.[5]
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Caption: Key therapeutic classes derived from (R)-ethyl piperidine-3-carboxylate.

Key Therapeutic Areas:

GABA Uptake Inhibitors: It is a prodrug of (R)-nipecotic acid, a known inhibitor of γ-

aminobutyric acid (GABA) reuptake. This makes it a crucial intermediate for synthesizing

more complex GABA uptake inhibitors, such as Tiagabine, which is used as an

anticonvulsant drug.

DPP-4 Inhibitors: The piperidine structure is used as a scaffold in the development of

dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[5][8]

CNS-Active Agents: It serves as a starting material for serotonin and noradrenaline reuptake

inhibitors (SNRIs) used in treating depression and other mood disorders.

Sleep Aids: It has been employed in the synthesis of dual H1/5-HT2A receptor antagonists

for the treatment of sleep disorders.

Experimental Protocol: Resolution of Racemic Ethyl
Nipecotate
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The following protocol is a representative procedure based on methodologies described in the

patent literature for the resolution of (±)-ethyl nipecotate using di-benzoyl-L-tartaric acid.[12][13]

Materials:

Racemic ethyl nipecotate

Di-benzoyl-L-tartaric acid (anhydrous)

Ethanol (200 proof)

Deionized Water

15% Sodium Carbonate (Na₂CO₃) solution

Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Standard laboratory glassware, filtration apparatus, and rotary evaporator

Procedure:

Salt Formation:

In a suitable reaction vessel, charge racemic ethyl nipecotate (1.0 equivalent).

Add a solution of di-benzoyl-L-tartaric acid (~0.5 equivalents) dissolved in a minimal

amount of a hot ethanol/water mixture (e.g., 9:1 v/v). The exact ratio and volume should

be optimized for crystallization.

Heat the mixture with stirring until a clear solution is obtained.

Crystallization of the Diastereomeric Salt:

Allow the solution to cool slowly to room temperature. Seeding the solution with a few

crystals of the previously isolated (S)-di-benzoyl-L-tartrate salt can facilitate crystallization.

[13]
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The less soluble diastereomeric salt, typically the (S)-enantiomer salt, will begin to

precipitate.

Continue stirring at room temperature for several hours (e.g., 12-18 hours) to ensure

complete crystallization.[13]

Isolation of the Enriched (R)-Enantiomer:

Collect the precipitated solid (the (S)-salt) by vacuum filtration. Wash the crystals with a

small amount of the cold solvent mixture.

The filtrate contains the mother liquor, which is now enriched with the more soluble (R)-di-

benzoyl-L-tartrate salt.

Liberation of the Free Base:

Transfer the filtrate to a separatory funnel.

Add an excess of 15% aqueous sodium carbonate solution to the rapidly stirring filtrate

until the pH is basic (pH > 9). This neutralizes the tartaric acid and liberates the free ethyl

nipecotate base.

Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate

or MTBE.[12]

Purification:

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium

sulfate.

Filter off the drying agent and concentrate the organic solution under reduced pressure

using a rotary evaporator.

The resulting oil is the crude (R)-ethyl piperidine-3-carboxylate. Further purification can

be achieved by vacuum distillation if necessary.

Chiral Purity Analysis:
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The enantiomeric excess (ee) of the final product should be determined using a validated

chiral HPLC or GC method. This can involve derivatization with a chiral agent, such as

Mosher's acid chloride, to form diastereomers that are separable on standard columns.[12]

[13]

Conclusion
(R)-ethyl piperidine-3-carboxylate is a quintessential chiral building block whose value is

firmly established in the pharmaceutical industry. Its stereochemically defined structure

provides a reliable and versatile starting point for the synthesis of complex, biologically active

molecules. While various synthetic strategies exist, classical resolution via diastereomeric salt

formation remains a practical and scalable method for its industrial production. A

comprehensive understanding of its properties, synthetic routes, and applications is essential

for any scientist or researcher working in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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